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An In-depth Technical Guide to the Discovery and History of Enoxacin Hydrate

Introduction
Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] As a second-

generation quinolone, it marked a significant step in the development of this class of antibiotics,

exhibiting potent activity against a wide range of Gram-negative and some Gram-positive

bacteria.[1][3] Its primary applications have been in the treatment of urinary tract infections

(UTIs) and gonorrhea.[1][4] This document provides a comprehensive technical overview of the

discovery, history, mechanism of action, pharmacokinetics, and key experimental

methodologies related to Enoxacin. While its clinical use has been superseded by newer

agents with more favorable safety profiles, recent research into its role in modulating microRNA

(miRNA) biogenesis has renewed scientific interest in the compound.[5][6][7]

Discovery and Developmental History
The development of Enoxacin is rooted in the history of quinolone antibiotics, which began with

the discovery of nalidixic acid in 1962.[8][9] The subsequent breakthrough was the addition of a

fluorine atom at the C6-position and a piperazinyl group at the C7-position of the quinolone

nucleus, which dramatically enhanced antibacterial potency and spectrum.[9][10] This led to

the first "new quinolone," norfloxacin, in 1978.[9]

Enoxacin, a 1,8-naphthyridine derivative, was discovered in 1980.[8] It emerged as part of an

intense period of research and development in the early 1980s that also produced other key

fluoroquinolones like ciprofloxacin and ofloxacin.[9][10] Enoxacin demonstrated a broad

spectrum of activity, particularly against Gram-negative pathogens, and was developed for oral
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administration.[3] However, its clinical application was later limited by adverse effects, including

phototoxicity and central nervous system (CNS) events.[5] It is no longer available for use in

the United States.[1]
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Caption: Logical workflow of quinolone development leading to Enoxacin.

Mechanism of Action
Antibacterial Activity
Enoxacin exerts its bactericidal effect by interfering with bacterial DNA replication.[1][11] Its

primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase

(Topoisomerase II) and Topoisomerase IV.[1][12][13]

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This

enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process

crucial for relieving torsional stress during DNA replication and transcription. Enoxacin binds

to the enzyme-DNA complex, stabilizing it and trapping the gyrase on the DNA. This leads to

breaks in the bacterial chromosome and ultimately cell death.[11][12]

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is Topoisomerase

IV. This enzyme is critical for the decatenation (separation) of interlinked daughter

chromosomes following DNA replication. By inhibiting Topoisomerase IV, Enoxacin prevents

the segregation of replicated DNA into daughter cells, thereby blocking cell division.[1][13]

The inhibition of these enzymes effectively halts essential cellular processes, including DNA

replication, transcription, and repair, leading to rapid bacterial cell death.[1]
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Caption: Enoxacin's antibacterial mechanism of action.

Modulation of miRNA Biogenesis
More recently, Enoxacin has been identified as a small-molecule enhancer of microRNA

(SMER).[6] It promotes the maturation of miRNAs by binding to the TAR RNA-binding protein 2

(TRBP), a cofactor of the Dicer enzyme.[13][14] The Dicer/TRBP complex is central to the

processing of precursor-miRNAs (pre-miRNAs) into mature miRNAs. Enoxacin appears to

enhance the affinity of TRBP for pre-miRNAs, thus increasing the efficiency of Dicer processing

and boosting the overall levels of mature miRNAs.[6][14] This activity is distinct from its

antibacterial properties and has led to investigations into its potential as an anticancer agent.[6]

[13]
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Caption: Enoxacin's role in the miRNA biogenesis pathway.

Pharmacokinetic Properties
Enoxacin is characterized by rapid and extensive absorption after oral administration, with high

bioavailability.[1][15] Its pharmacokinetic parameters allow for effective twice-daily dosing.[15]
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Parameter Value (Dose) Study Population Reference

Bioavailability ~89% Healthy Volunteers [16]

87% Elderly Patients [17]

Time to Peak (Tmax) 1 - 2 hours Healthy Volunteers [16]

Peak Conc. (Cmax)
1.0 mg/L (200 mg

oral)
Healthy Volunteers [16]

3.8 mg/L (800 mg

oral)
Healthy Volunteers [16]

5.45 mg/L (400 mg

oral)
Elderly Patients [17]

Elimination Half-life

(t½)

3.3 - 4.7 hours (dose-

dependent)
Healthy Volunteers [16]

~6 hours (normal

renal function)
General [1][18]

9.1 hours Elderly Patients [17]

Volume of Distribution

(Vd)
~2.8 L/kg Healthy Volunteers [16]

Protein Binding 35% - 40% General [1]

Excretion
~60% unchanged in

urine within 24h
General [1][18]

51-53% in urine Healthy Volunteers [16]

Antimicrobial Spectrum and Efficacy
Enoxacin is active against a wide array of pathogens, though its primary strength is against

Gram-negative bacteria.[3][12]
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Organism Type Activity Level Examples Reference

Gram-Negative High

Enterobacteriaceae

(e.g., E. coli),

Neisseria

gonorrhoeae

[3][19]

Moderate
Pseudomonas

aeruginosa
[20][21]

Gram-Positive Moderate
Staphylococcus

aureus
[3][19]

Poor Streptococci [19]

Minimum Inhibitory Concentration (MIC) Data
MIC values are a key measure of an antibiotic's potency. Studies have established MIC

breakpoints for Enoxacin to guide susceptibility testing.

MIC Breakpoint Interpretation
Zone Diameter (10
µg disk)

Reference

≤ 2.0 µg/mL Susceptible ≥ 18 mm [19]

4.0 µg/mL Intermediate 15 - 17 mm [19]

> 4.0 µg/mL Resistant ≤ 14 mm [19]

Note: In one study, over 90% of Enterobacteriaceae isolates were inhibited at a concentration

of 0.5 µg/mL.[19] Another study found that the MIC for 95% of 120 multiply resistant Gram-

negative isolates was ≤ 2 µg/mL.[21]

Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory

Concentration (MIC) of Enoxacin against a bacterial isolate.[22][23]
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1. Preparation of Materials:

Enoxacin Stock Solution: Prepare a concentrated stock solution of Enoxacin hydrate in an

appropriate solvent (e.g., water with minimal NaOH for solubility) and sterilize by filtration.

Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate.

Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5

McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a

final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[23]

Growth Medium: Use a standardized cation-adjusted Mueller-Hinton Broth (CAMHB).

96-Well Microtiter Plate: Sterile, U-bottom plates are typically used.

2. Serial Dilution:

Dispense 50 µL of sterile broth into wells 2 through 12 of a microtiter plate row.

Add 100 µL of the working Enoxacin stock solution to well 1.

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then

transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

Well 11 serves as the growth control (no antibiotic).

Well 12 serves as the sterility control (no bacteria).

3. Inoculation:

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to

well 12. The final volume in each well is 100 µL.

4. Incubation:

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[23]

5. Reading Results:
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Visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well

indicates growth.

The MIC is the lowest concentration of Enoxacin at which there is no visible growth (i.e., the

first clear well).[22][23]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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